(1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride
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Overview
Description
“(1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1958064-71-5 . It has a molecular weight of 146.62 and its linear formula is C6H11ClN2 . The compound is typically stored in a dry room at normal temperature . It is a solid in physical form .
Molecular Structure Analysis
The linear formula of “(1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride” is C6H11ClN2 . Unfortunately, the specific molecular structure was not found in the search results. For a detailed molecular structure, it is recommended to refer to a reliable chemistry database or resource.Physical And Chemical Properties Analysis
“(1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 146.62 and its linear formula is C6H11ClN2 . The compound is typically stored in a dry room at normal temperature .Scientific Research Applications
Chemical Inhibition in Drug Metabolism
One significant application of this compound is in the realm of drug metabolism, particularly as a chemical inhibitor of cytochrome P450 isoforms in human liver microsomes. Cytochrome P450 enzymes metabolize a diverse number of drugs, and understanding their activity is crucial for predicting drug-drug interactions. Chemical inhibitors like "(1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride" are utilized to assess the involvement of specific CYP isoforms in drug metabolism, aiding in the prediction of potential drug interactions (Khojasteh et al., 2011).
Safety And Hazards
“(1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride” is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound is labeled with the GHS07 pictogram, which represents exclamation mark hazards .
properties
IUPAC Name |
(1-methylpyrrol-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c1-8-4-2-3-6(8)5-7;/h2-4H,5,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVTZJZXIJXUHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride |
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